4-Chloro-5-(1-methylhydrazino)-3-pyridazinol
Description
4-Chloro-5-(1-methylhydrazino)-3-pyridazinol (CAS: 41933-01-1) is a heterocyclic compound featuring a pyridazinone core substituted with a chlorine atom at position 4, a 1-methylhydrazino group at position 5, and a 4-methylphenyl group at position 2 (Figure 1). Its molecular formula is C₁₂H₁₃ClN₄O, with a molecular weight of 264.71 g/mol . Predicted physicochemical properties include a boiling point of 381.9±52.0 °C, density of 1.34±0.1 g/cm³, and a pKa of 3.73±0.20 .
The compound is synthesized via reactions involving halogenated pyridazinones and methylhydrazine derivatives. For instance, one-pot syntheses in acetic acid with halogenated precursors (e.g., 4-bromo analogs) under reflux yield the target compound . Its structural characterization is confirmed via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-[amino(methyl)amino]-5-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10(7)3-2-8-9-5(11)4(3)6/h2H,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHTVDRBCSDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)NN=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327486 | |
| Record name | NSC659438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-24-2 | |
| Record name | NSC659438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-methylhydrazino)-3-pyridazinol typically involves the reaction of 4-chloro-3-pyridazinone with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1-methylhydrazino)-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazinol ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-5-(1-methylhydrazino)-3-pyridazinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-methylhydrazino)-3-pyridazinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives
Key Observations :
- Halogen Effects : The chloro substituent in the target compound enhances electrophilicity compared to bromo analogs, influencing reactivity in cross-coupling reactions .
- Aryl Substituents : The 4-methylphenyl group at position 2 improves solubility in organic solvents compared to the phenyl analog .
Heterocyclic Systems with Methylhydrazino Groups
Table 2: Comparison with Fused Heterocycles
Key Observations :
- Antimicrobial Activity : Pyrazolo-pyridazines (e.g., compound 4a-j) exhibit broader antimicrobial spectra than the target compound, likely due to their fused heterocyclic systems .
- Synthetic Flexibility: The methylhydrazino group in thiadiazoles and pyrimidines enables diverse functionalization, though pyridazinones offer better thermal stability .
Key Observations :
- Reaction Efficiency : The target compound requires longer reaction times (3 days) compared to pyrazolo-pyridazines (8–10 hours) due to slower halogen displacement .
- Functional Group Compatibility: The methylhydrazino group in the target compound is less prone to isomerization than in triazolopyrimidines, which require controlled pH conditions .
Biological Activity
4-Chloro-5-(1-methylhydrazino)-3-pyridazinol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 96017-24-2 , is characterized by its unique structural features, which contribute to its biological properties.
Chemical Structure
The molecular formula of this compound is . The structure includes a pyridazine ring with a chlorine atom and a hydrazine derivative, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study: In Vitro Evaluation
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM . The compound was found to induce apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways that lead to cell death in malignant cells.
Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : A series of experiments demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.
- Cancer Research : Investigations into its anticancer properties revealed mechanisms involving oxidative stress and mitochondrial dysfunction in cancer cells.
Table 2: Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
